molecular formula C11H14N4OS2 B4523011 2-[(2-methylpropyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide

2-[(2-methylpropyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide

Cat. No.: B4523011
M. Wt: 282.4 g/mol
InChI Key: VTEZKYZYZFZKGI-UHFFFAOYSA-N
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Description

2-[(2-methylpropyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide is a sophisticated synthetic compound featuring a distinct bisthiazole core, designed for advanced pharmacological and drug discovery research. Its structure, incorporating multiple thiazole heterocycles, positions it as a promising scaffold for investigating novel therapeutic agents, particularly in neuroscience and oncology . The thiazole ring is a privileged structure in medicinal chemistry, known for its significant role in modulating central nervous system (CNS) targets and its presence in numerous FDA-approved drugs . This compound is supplied for research applications only and is intended for use by qualified laboratory professionals. It is not for diagnostic or therapeutic use, nor for human consumption. RESEARCH APPLICATIONS: • Neuroscience Research: This compound is of high interest for studying neurological targets. Thiazole derivatives have demonstrated potent activity as anticonvulsants, neuroprotective agents, and modulators of key CNS receptors, including dopamine and glutamate receptors . The structural motif of an N-(thiazol-2-yl)carboxamide has been identified in scientific literature as a key pharmacophore for developing ligands for ion channels and receptors, such as the zinc-activated channel (ZAC), making it a valuable tool for probing CNS function and disease mechanisms . • Oncology Drug Discovery: The bisthiazole system is highly relevant in anticancer research. Thiazole-containing molecules are known to inhibit critical protein kinases (e.g., EGFR, VEGFR-2, CDK2) involved in cancer progression, induce cell cycle arrest, and promote apoptosis in various cancer cell lines . The compound's architecture makes it a compelling candidate for developing multi-targeted therapies aimed at overcoming drug resistance . • Chemical Biology & Medicinal Chemistry: Serving as a versatile synthetic intermediate, this compound enables the exploration of structure-activity relationships (SAR). Researchers can utilize it to generate novel derivatives for screening against a broad spectrum of biological targets, leveraging the known reactivity of the thiazole ring for further functionalization . This product is strictly for research use in laboratory settings.

Properties

IUPAC Name

2-(2-methylpropylamino)-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4OS2/c1-7(2)5-13-11-14-8(6-18-11)9(16)15-10-12-3-4-17-10/h3-4,6-7H,5H2,1-2H3,(H,13,14)(H,12,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEZKYZYZFZKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC(=CS1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methylpropyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide typically involves the reaction of 2-aminothiazole with an appropriate carboxylic acid derivative. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(2-methylpropyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-methylpropyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-methylpropyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and pharmacological implications:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Bioactivity Synthesis Complexity Reference
Target Compound : 2-[(2-Methylpropyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide 2-Methylpropylamino, thiazol-2-yl carboxamide ~322.45* Potential P-glycoprotein modulation (inferred from analogs) Multi-step, requires TLC/NMR
N-(2-Benzoylphenyl)-2-[(1S)-2-methyl-1-[(3,4,5-trimethoxybenzoyl)amino]propyl]-1,3-thiazole-4-carboxamide Trimethoxybenzoyl, benzoylphenyl ~594.62 P-glycoprotein modulation, enhanced binding affinity due to electron-rich groups High (requires chiral control)
Acotiamide (N-[2-[Di(propan-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide) Diisopropylaminoethyl, hydroxy-dimethoxybenzoyl ~529.06 Prokinetic agent (acetylcholine release enhancement) Moderate (patented route)
(2R)-2-{4-[(Isopropylsulfonyl)amino]phenyl}-N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propanamide Isopropylsulfonyl, trifluoromethyl-thiazole ~433.48 CXCR2 antagonism (anti-inflammatory) Moderate (sulfonylation steps)
2-(Cyclopropylamino)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1,3-thiazole-4-carboxamide Cyclopropylamino, methoxyphenyl-tetrahydro-pyran ~344.46 Antimicrobial activity (broad-spectrum) High (stereochemical challenges)

*Calculated based on molecular formula.

Structure-Activity Relationships (SAR)

  • Cyclopropyl: Introduces ring strain, possibly enhancing reactivity or target binding .
  • Carboxamide Linkers :
    • Thiazol-2-yl : Facilitates hydrogen bonding with residues in protein binding pockets (e.g., P-gp or CXCR2) .
    • Benzoylphenyl/Trimethoxybenzoyl : Enhances affinity for aromatic-rich targets but may reduce metabolic stability .

Q & A

Q. Yield Optimization Strategies :

  • Control reaction temperature (e.g., reflux in ethanol/water mixtures at 80°C) .
  • Use catalysts like CuI for azide-alkyne cycloadditions or Lawesson’s reagent for thioamide formation .
  • Monitor reaction progress via TLC or HPLC to minimize side products .

How can researchers characterize the purity and structural integrity of this compound?

Basic Research Question
Key analytical methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry (e.g., δ 172.98 ppm for carbonyl groups in ¹³C NMR) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., m/z 423.12 [M+H]⁺) .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, 98–99% purity) .

Advanced Tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex spectra .

What experimental designs are suitable for evaluating its biological activity, such as anticancer potential?

Advanced Research Question

  • In vitro assays :
    • Cytotoxicity : MTT assay against cancer cell lines (e.g., IC₅₀ determination) .
    • Target engagement : Fluorescence polarization assays to test P-glycoprotein inhibition .
  • Mechanistic studies :
    • Apoptosis detection via flow cytometry (Annexin V/PI staining) .
    • Western blotting for apoptosis-related proteins (e.g., Bcl-2, caspase-3) .

Data Interpretation : Compare results with structurally similar thiazole derivatives (e.g., 3,5-trimethoxybenzamide analogs) to identify pharmacophores .

How can contradictory data in biological activity studies (e.g., varying IC₅₀ values) be resolved?

Advanced Research Question
Contradictions may arise from:

  • Assay conditions : Differences in cell line viability (e.g., HeLa vs. MCF-7) or serum concentration .
  • Compound stability : Degradation under high pH/temperature (test via accelerated stability studies at 40°C/75% RH) .

Q. Resolution Strategies :

  • Standardize protocols (e.g., CLSI guidelines for cytotoxicity assays).
  • Validate purity post-assay using LC-MS to rule out decomposition .

What methodologies are effective for studying structure-activity relationships (SAR) in this compound class?

Advanced Research Question

  • Analog synthesis : Modify substituents (e.g., replace 2-methylpropyl with cyclopropylamino) and test activity .
  • Computational modeling :
    • Molecular docking (e.g., AutoDock Vina) to predict binding to targets like tubulin .
    • QSAR models using Hammett constants for electronic effects .
  • Crystallography : Single-crystal X-ray diffraction to correlate 3D structure with activity (e.g., Cambridge Structural Database entries) .

Example : Analog 2-(cyclopropylamino)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1,3-thiazole-4-carboxamide showed enhanced solubility and target affinity vs. parent compound .

How can researchers assess the compound’s stability under experimental storage conditions?

Q. Methodological Answer

  • Forced degradation studies :
    • Thermal stress : Incubate at 60°C for 24 hours; monitor via HPLC .
    • Hydrolytic stress : Expose to 0.1M HCl/NaOH at 25°C; quench and analyze .
  • Long-term stability : Store at –20°C in amber vials; assess monthly for 6 months .

Key Metrics : Degradation products >0.5% indicate instability; adjust storage conditions accordingly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-methylpropyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2-[(2-methylpropyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide

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